N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13(22-14-6-3-2-4-7-14)18(20)19-12-15-9-10-17(23-15)16-8-5-11-21-16/h2-11,13H,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEORVPDQSTLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(O1)C2=CC=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide can be achieved through a multi-step process involving the formation of the bifuran moiety followed by amide bond formation. One approach involves the reaction of 5-bromofuran-2-carbaldehyde with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in dioxane . The resulting bifuran aldehyde can then be reacted with 2-phenoxypropanoic acid and an amine under amide coupling conditions, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT (dimethylaminopyridine) in the presence of a base .
Industrial Production Methods
Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors could be explored to scale up the production process while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form bifuran dicarboxylic acids.
Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Bifuran dicarboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety may facilitate binding to these targets, while the phenoxypropanamide structure can modulate the compound’s activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and electronic properties are compared below with analogs containing bifuran, oxazole, benzofuran, or other π-linkers. Key comparisons focus on polarizability , substituent effects , and synthetic accessibility .
Polarizability and Electronic Properties
Polarizability (〈α〉), a critical parameter for nonlinear optical materials, varies significantly with π-linker composition. Data from computational studies (Table 1) highlight the impact of linker choice:
Key Observations :
- Bifuran-based compounds (e.g., DPTM-5, DPTM-6) exhibit the highest polarizability due to extended conjugation and electron-rich furan rings.
- Replacement of bifuran with oxazole or benzofuran linkers reduces 〈α〉 by 5–15%, as seen in DPTM-3 (640.19 a.u.) and DPTM-12 (605.58 a.u.) .
- Inference for Target Compound: The bifuran core in N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide likely confers polarizability comparable to DPTM-5 (~670 a.u.), though the phenoxypropanamide group may slightly reduce 〈α〉 due to steric hindrance or reduced conjugation efficiency.
Substituent Effects on Bioactivity and Solubility
Key differences include:
- Sulfonamide vs. Phenoxypropanamide: Sulfonamides (e.g., 1m) typically exhibit stronger hydrogen-bonding capacity and antimicrobial activity due to their sulfonyl group . In contrast, the phenoxypropanamide group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Bifuran vs.
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article will delve into the compound's biological activity, including its antiproliferative effects, anti-inflammatory properties, and interactions with various biological targets.
Chemical Structure and Properties
The compound features a bifuran moiety linked to a phenoxypropanamide structure. The presence of the bifuran ring enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes. This unique combination of functional groups contributes to its pharmacological profile.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism behind this activity is still under investigation, but it is believed to involve the inhibition of key signaling pathways associated with cell growth and survival.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 12.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promising anti-inflammatory properties . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.
| Cytokine/Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 75 | 10 |
| IL-6 | 60 | 10 |
| COX-2 | 50 | 5 |
The precise mechanism of action for this compound remains largely unknown due to limited research. However, preliminary studies suggest that it may interact with specific kinases involved in cell signaling pathways. For instance, it may modulate the activity of mitogen-activated protein kinases (MAPKs), which play a pivotal role in cellular responses to growth factors and stress signals .
Case Studies
- Case Study on Anticancer Activity : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis rates.
- Anti-inflammatory Study : Another investigation focused on the compound's ability to reduce inflammation in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation markers following administration of the compound over two weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
